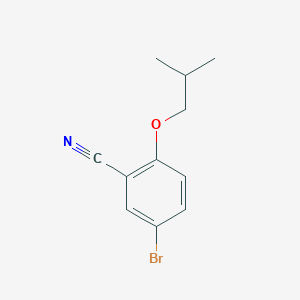

5-Bromo-2-isobutoxybenzonitrile

Vue d'ensemble

Description

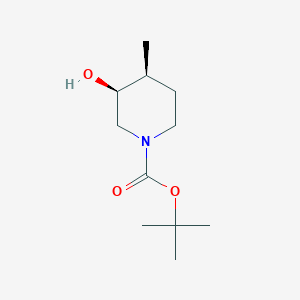

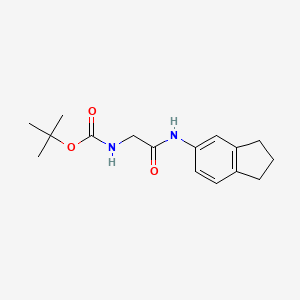

5-Bromo-2-isobutoxybenzonitrile is a chemical compound that has been synthesized as a key intermediate in the production of Febuxostat, a drug used to treat gout by reducing uric acid levels in the body . The synthesis of this compound is of particular interest due to its potential applications in the pharmaceutical industry.

Synthesis Analysis

The synthesis of 5-Bromo-2-isobutoxybenzonitrile was achieved through a three-step procedure starting from salicylaldehyde. The process involved bromination, cyanidation, and alkylation, resulting in an overall yield of 47.7% . This method is noted for its mild reaction conditions, ease of operation, and cost-effectiveness, making it suitable for industrial preparation.

Molecular Structure Analysis

The molecular structure of 5-Bromo-2-isobutoxybenzonitrile was confirmed using 1H NMR and mass spectrometry (MS) techniques . These analytical methods are crucial for verifying the identity and purity of the synthesized compound, ensuring that it meets the necessary standards for further application in drug development.

Chemical Reactions Analysis

While the specific chemical reactions of 5-Bromo-2-isobutoxybenzonitrile are not detailed in the provided papers, the synthesis of similar brominated benzonitriles often involves palladium-catalyzed cross-coupling reactions . These reactions are typically used to create more complex molecules by forming new carbon-carbon bonds, which is a common strategy in medicinal chemistry for the development of new therapeutic agents.

Physical and Chemical Properties Analysis

The physical and chemical properties of 5-Bromo-2-isobutoxybenzonitrile, such as melting point, boiling point, solubility, and stability, are not explicitly discussed in the provided papers. However, these properties are generally determined by the functional groups present in the molecule and are important for understanding its behavior in various environments, which is essential for the development of pharmaceutical formulations .

Applications De Recherche Scientifique

Synthesis and Industrial Preparation

5-Bromo-2-isobutoxybenzonitrile has been synthesized with an overall yield of 47.7% via a three-step procedure of bromination, cyanidation, and alkylation, starting from salicylaldehyde. This method offers advantages like mild reaction conditions, facile operation, and lower costs, making it suitable for industrial preparation (Meng Fan-hao, 2012).

Spectroscopic Studies and Non-Linear Optical Properties

Spectroscopic and Second Harmonic Generation (SHG) studies have been conducted on 5-Bromo-2-methoxybenzonitrile, a compound similar in structure to 5-Bromo-2-isobutoxybenzonitrile. These studies, which include quantum mechanical calculations, reveal potential applications in frequency doubling and Non-Linear Optical (NLO) properties (A. Kumar & R. Raman, 2017).

Intermediate in Biologically Active Compounds

Bromo-4-isobutyloxyphenyl carbothioamide, an important intermediate in compounds like febuxostat, can be synthesized rapidly. This compound is created from commercially available 4-hydroxybenzonitrile through bromination, oxyalkylation, and thioamidation. This synthesis has a total yield of 49.2% (Qinqin Wang et al., 2016).

Environmental Toxicology

The environmental impact and degradation processes of bromoxynil (3,5‐dibromo‐4‐hydroxybenzonitrile), a related compound, have been examined under different anaerobic conditions. These studies provide insights into the biodegradability and transformation of such compounds in natural environments (V. Knight et al., 2003).

Isostructural Analysis

Studies on isostructures and polymorphs of 3,5-Dihalo-4-hydroxybenzonitriles, which include 5-Bromo-2-isobutoxybenzonitrile, have provided valuable information on their structural characteristics and potential applications in material science (D. Britton, 2006).

Mécanisme D'action

Mode of Action

It’s known that brominated compounds often participate in free radical reactions, such as bromination at the benzylic position . This suggests that 5-Bromo-2-isobutoxybenzonitrile may interact with its targets through similar mechanisms.

Biochemical Pathways

Brominated compounds are known to participate in various biochemical reactions, including free radical bromination and nucleophilic substitution . These reactions can affect a variety of biochemical pathways, depending on the specific targets of the compound.

Pharmacokinetics

A related compound, sodium (±)-5-bromo-2-(α-hydroxypentyl) benzoate (bzp), has been studied and found to have a short elimination half-life . BZP and its metabolite were distributed rapidly into all tissues examined, with the highest concentrations in the lung and kidney . The plasma protein binding degree of BZP was found to be between 74.8% and 98.7% .

Result of Action

Brominated compounds are known to participate in various biochemical reactions, which can lead to a variety of molecular and cellular effects .

Action Environment

Factors such as temperature, ph, and the presence of other compounds can potentially influence the action of brominated compounds .

Propriétés

IUPAC Name |

5-bromo-2-(2-methylpropoxy)benzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12BrNO/c1-8(2)7-14-11-4-3-10(12)5-9(11)6-13/h3-5,8H,7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RAKIUYAOJQVFIN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)COC1=C(C=C(C=C1)Br)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

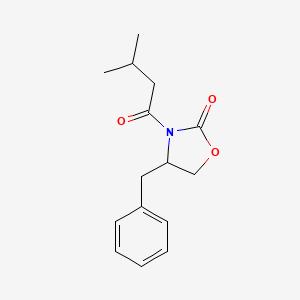

![1-[3-(Benzyloxy)-3-oxo-2-propylpropyl]cyclopentane-1-carboxylic acid](/img/structure/B3033793.png)

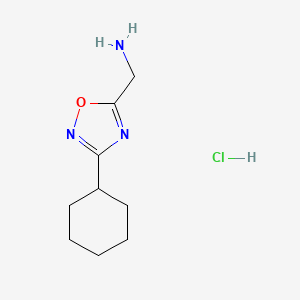

![3-Amino-6-(pyridin-3-yl)thieno[2,3-b]pyridine-2-carbonitrile](/img/structure/B3033794.png)

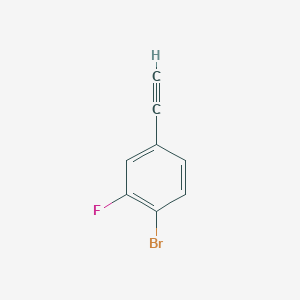

![Bicyclo[2.2.2]octan-1-amine hydrochloride](/img/structure/B3033798.png)

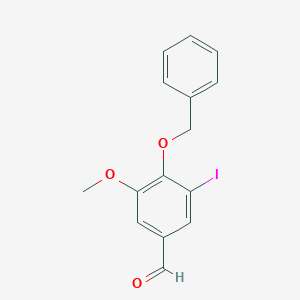

![7-(4-Chlorophenyl)-2,4-dimethylpyrrolo[1,2-a]pyrimidine-8-carboxamide](/img/structure/B3033807.png)